1-(3-Bromophenyl)piperidine

Overview

Description

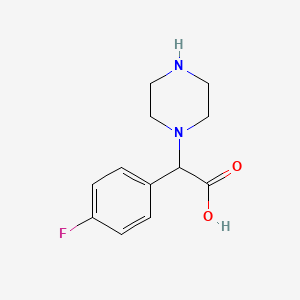

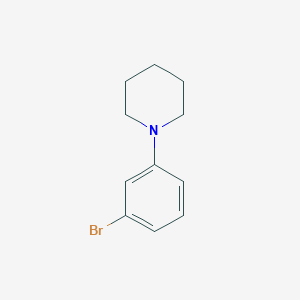

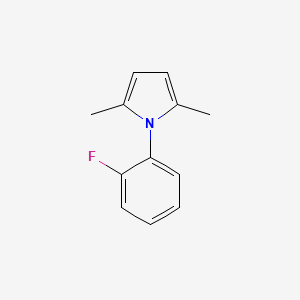

1-(3-Bromophenyl)piperidine is a chemical compound that belongs to the class of piperidines . It is commonly used in scientific research. Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are several methods for the synthesis of piperidines, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

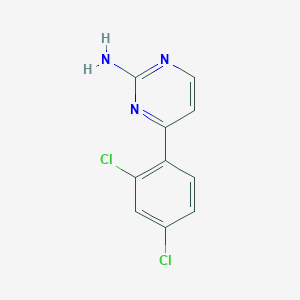

The molecular structure of 1-(3-Bromophenyl)piperidine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The SMILES string representation of the molecule is BrC1=CC(N2CCCCC2)=CC=C1 .

Physical And Chemical Properties Analysis

1-(3-Bromophenyl)piperidine is a solid substance . Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

1-(3-Bromophenyl)piperidine serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of pharmaceuticals, with more than twenty classes of drugs containing piperidine structures. The versatility of 1-(3-Bromophenyl)piperidine allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have shown significant pharmacological activity .

Development of Anticancer Agents

Recent studies have highlighted the potential of piperidine-embedded compounds in cancer treatment. Specifically, derivatives of 1-(3-Bromophenyl)piperidine have demonstrated promising activity against androgen-refractory cancer cell lines. This suggests that these compounds could be further developed as targeted anticancer therapies .

Alzheimer’s Disease Treatment

Piperidine derivatives, including those derived from 1-(3-Bromophenyl)piperidine, have been investigated for their potential in treating Alzheimer’s disease. Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory effects and the ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

Pharmacological Applications in Neurodegenerative Diseases

Beyond Alzheimer’s, piperidine derivatives are being explored for their therapeutic potential in a broader range of neurodegenerative diseases. The structural flexibility of 1-(3-Bromophenyl)piperidine allows for the synthesis of compounds that can interact with various neurological targets, potentially leading to new treatments for conditions like Parkinson’s disease and multiple sclerosis .

Multi-Targeted Therapeutic Strategies

The multi-targeted approach to drug development is gaining traction, and 1-(3-Bromophenyl)piperidine derivatives are at the forefront of this research. By affecting multiple pathways simultaneously, these compounds can offer a more comprehensive treatment for complex diseases, such as metabolic disorders and certain types of cancer .

Chemical Biology and Mechanistic Studies

In chemical biology, 1-(3-Bromophenyl)piperidine is used to study biological systems and processes. Its derivatives can serve as probes or modulators of biological functions, helping to elucidate the underlying mechanisms of disease and identify potential therapeutic targets .

Safety and Hazards

1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .

Future Directions

Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

- Role : Piperidine alkaloids often interact with various cellular components, including receptors, enzymes, and ion channels. These interactions can modulate signaling pathways and cellular responses .

- Interaction with Targets : Piperidine alkaloids may bind to specific receptors or enzymes, altering their function. For example, piperine (a related compound) inhibits poly (ADP-ribose) polymerase (PARP) activation, affecting apoptosis and oxidative stress .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

1-(3-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTXPOLLPCSCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406902 | |

| Record name | 1-(3-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)piperidine | |

CAS RN |

84964-24-9 | |

| Record name | 1-(3-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)